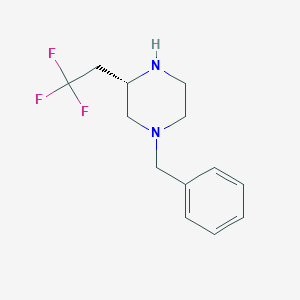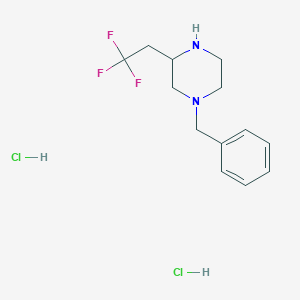
(3S)-1-benzyl-3-(2,2,2-trifluoroethyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-1-benzyl-3-(2,2,2-trifluoroethyl)piperazine is a synthetic organic compound that belongs to the piperazine family. Piperazines are known for their diverse pharmacological properties and are often used in medicinal chemistry for drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-1-benzyl-3-(2,2,2-trifluoroethyl)piperazine typically involves the reaction of a benzyl piperazine derivative with a trifluoroethylating agent. The reaction conditions may include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction reactions may target the piperazine ring or the trifluoroethyl group, potentially leading to the formation of partially or fully reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl or trifluoroethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde derivatives, while reduction could produce various reduced forms of the original compound.
Aplicaciones Científicas De Investigación
(3S)-1-benzyl-3-(2,2,2-trifluoroethyl)piperazine may have applications in various fields:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying receptor interactions due to its structural similarity to biologically active piperazines.
Medicine: Possible applications in drug development, particularly for its potential pharmacological properties.
Industry: Used in the production of specialty chemicals or as a reagent in organic synthesis.
Mecanismo De Acción
The mechanism of action for (3S)-1-benzyl-3-(2,2,2-trifluoroethyl)piperazine would depend on its specific biological target. Typically, piperazine derivatives interact with neurotransmitter receptors or enzymes, modulating their activity. The trifluoroethyl group may enhance the compound’s lipophilicity, improving its ability to cross biological membranes.
Comparación Con Compuestos Similares
Similar Compounds
(3S)-1-benzylpiperazine: Lacks the trifluoroethyl group, potentially resulting in different pharmacokinetic properties.
(3S)-1-(2,2,2-trifluoroethyl)piperazine: Lacks the benzyl group, which may affect its receptor binding affinity and specificity.
Uniqueness
The presence of both the benzyl and trifluoroethyl groups in (3S)-1-benzyl-3-(2,2,2-trifluoroethyl)piperazine may confer unique pharmacological properties, such as enhanced receptor binding or improved metabolic stability, compared to its analogs.
Propiedades
IUPAC Name |
(3S)-1-benzyl-3-(2,2,2-trifluoroethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3N2/c14-13(15,16)8-12-10-18(7-6-17-12)9-11-4-2-1-3-5-11/h1-5,12,17H,6-10H2/t12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOTLGUSCALHYGW-LBPRGKRZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(N1)CC(F)(F)F)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H](N1)CC(F)(F)F)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(R)-Octahydro-pyrido[1,2-a]pyrazin-6-one hydrochloride](/img/structure/B8190245.png)
![(S)-Octahydro-pyrido[1,2-a]pyrazin-6-one](/img/structure/B8190247.png)
![(S)-Octahydro-pyrido[1,2-a]pyrazin-6-one hydrochloride](/img/structure/B8190251.png)
![1-(3-Trifluoromethyl-phenyl)-[1,4]diazepane dihydrochloride](/img/structure/B8190255.png)

![2-Benzyl-2,5-diaza-bicyclo[2.2.2]octane dihydrochloride](/img/structure/B8190281.png)
![(1R,4R)-2-Benzyl-2,5-diaza-bicyclo[2.2.2]octane](/img/structure/B8190288.png)
![(1R,4R)-2-Benzyl-2,5-diaza-bicyclo[2.2.2]octane dihydrochloride](/img/structure/B8190293.png)
![(1S,4S)-2-Benzyl-2,5-diaza-bicyclo[2.2.2]octane](/img/structure/B8190295.png)
![(1S,4S)-2-Benzyl-2,5-diaza-bicyclo[2.2.2]octane dihydrochloride](/img/structure/B8190296.png)




